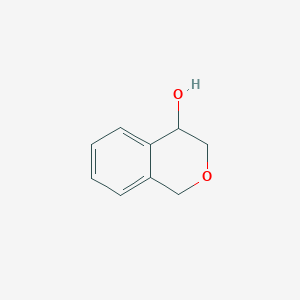

Isochroman-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFIRBDJVKBOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726392 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20924-57-6 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20924-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-4-ol and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The stereochemistry of the hydroxyl group at the C-4 position, in conjunction with any substituents on the isochroman ring, plays a pivotal role in the molecule's biological activity and pharmacokinetic profile. A thorough understanding of the chemical structure and stereochemical nuances of this compound is therefore paramount for the rational design and development of novel therapeutics. This guide provides a comprehensive overview of the core structural features, stereoisomers, stereoselective synthesis, and analytical techniques for the stereochemical determination of this compound.

Core Chemical Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₀O₂, possesses a bicyclic structure consisting of a fused benzene ring and a dihydropyran ring, with a hydroxyl group at the 4-position[1]. The presence of a stereocenter at the C-4 carbon atom gives rise to two enantiomers: (R)-isochroman-4-ol and (S)-isochroman-4-ol[2].

Furthermore, if a substituent is present at another position on the heterocyclic ring, diastereomers can exist. For instance, in 3-substituted isochroman-4-ols, the relative orientation of the substituent at C-3 and the hydroxyl group at C-4 leads to the formation of cis and trans diastereomers. In the cis isomer, both groups are on the same side of the dihydropyran ring, while in the trans isomer, they are on opposite sides[3][4][5][6]. The interplay between these stereochemical elements significantly influences the molecule's three-dimensional conformation and its interaction with biological targets.

The conformational flexibility of the dihydropyran ring, which can adopt various chair, boat, and twist-boat conformations, further contributes to the structural complexity of this compound and its derivatives. Conformational analysis is crucial for understanding the spatial arrangement of substituents and their impact on the molecule's stability and reactivity[7][8][9][10][11].

Caption: Stereochemical possibilities for this compound.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be achieved through various synthetic routes, with the stereochemical outcome being a critical consideration. A common approach involves the reduction of the corresponding ketone, isochroman-4-one.

General Synthesis: Reduction of Isochroman-4-one

A straightforward method for the preparation of racemic this compound is the reduction of isochroman-4-one using a standard reducing agent such as sodium borohydride (NaBH₄). This reaction typically yields a mixture of the two enantiomers.

Caption: General synthesis of racemic this compound.

Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is essential for accessing specific enantiomers or diastereomers for biological evaluation. This can be accomplished through several strategies, including the use of chiral reducing agents or chiral catalysts. For instance, the asymmetric reduction of isochroman-4-one using a chiral borane reagent can provide enantiomerically enriched this compound.

Furthermore, stereoselective methods have been developed for the synthesis of substituted isochromanones, which can then be reduced to the corresponding isochroman-4-ols. These methods often employ asymmetric ortho-lithiation strategies or other stereocontrolled reactions to establish the desired relative and absolute stereochemistry[12][13].

Chiral Resolution

For racemic mixtures of this compound, chiral resolution is a common technique to separate the enantiomers. This can be achieved through several methods:

-

Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Subsequent hydrolysis of the separated salts yields the individual enantiomers[14][15][16][17].

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for the separation of enantiomers[18].

-

Enzymatic Resolution: Enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers[19][20].

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the stereochemistry of this compound is crucial. Several spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry (cis or trans) of substituted isochroman-4-ols. The vicinal coupling constant (³J₃,₄) between the protons at C-3 and C-4 in the ¹H NMR spectrum is particularly informative. Generally, a larger coupling constant is indicative of a trans relationship (diaxial orientation of protons), while a smaller coupling constant suggests a cis relationship (axial-equatorial or diequatorial orientation)[3][4].

| Stereoisomer | Typical ³J₃,₄ Coupling Constant (Hz) | Inferred Proton Relationship |

| trans | 8 - 12 | Diaxial |

| cis | 2 - 5 | Axial-equatorial or Diequatorial |

Note: The exact values can vary depending on the specific substituents and the solvent used.

For the determination of absolute stereochemistry (R/S), chiral derivatizing agents, such as Mosher's acid, can be used. These agents react with the alcohol to form diastereomeric esters, which exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration[21][22].

Chiroptical Methods

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute stereochemistry can be confidently assigned.

Conclusion

This compound represents a core structure of significant interest in contemporary drug discovery and development. Its stereochemical complexity, arising from the chiral center at C-4 and the potential for diastereomerism, necessitates a deep understanding of its synthesis and characterization. The ability to control and determine the stereochemistry of this compound and its derivatives is a critical capability for medicinal chemists aiming to optimize the pharmacological properties of this important class of molecules. The methodologies and analytical techniques outlined in this guide provide a solid foundation for researchers and scientists working with this compound and related compounds.

References

- Bogdanov, M. G., & Nikolova, S. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

- Bogdanov, M. G., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902-907. [Link]

- Di Toro, R., et al. (1993). Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives. Journal of Medicinal Chemistry, 36(23), 3667-3678. [Link]

- Bogdanov, M. G., & Nikolova, S. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]

- King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]

- Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

- Sabatino, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5036. [Link]

- Organic Chemistry Portal. (n.d.). Isochroman synthesis. [Link]

- Sriram, M., & Ghorai, M. K. (2020). Divergent Synthesis of Isochroman-4-ols, 1,3-Dihydroisobenzofurans, and Tetrahydro-2H-indeno[2,1-b]furan-2-ones via Epoxidation/Cyclization Strategy of (E)-(2-Stilbenyl/Styrenyl)methanols.

- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- National Center for Biotechnology Information. (n.d.). Isochromane.

- Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia, The Free Encyclopedia. [Link]

- Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. The Journal of Organic Chemistry, 81(5), 1943–1966. [Link]

- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(24), 16423-16440. [Link]

- Wikipedia contributors. (2023). Cis–trans isomerism. In Wikipedia, The Free Encyclopedia. [Link]

- Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols.

- Chemistry Guru. (n.d.). Stereoisomerism (Cis-Trans Isomerism and Optical Isomerism). [Link]

- Gáti, T., et al. (2022). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. Molecules, 27(16), 5188. [Link]

- Soderberg, T. (2020). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook. [Link]

- ResearchGate. (n.d.). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. [Link]

- Ohtawa, M., et al. (2008). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. Bioorganic & Medicinal Chemistry Letters, 18(15), 4432-4435. [Link]

- Solubility of Things. (n.d.). Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers. [Link]

- Fiveable. (n.d.).

- Quora. (2018). What's the difference between cis-trans isomers and stereoisomers?. [Link]

- LibreTexts. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]

- YouTube. (2024). Cis-Trans Isomers | Geometrical Isomers | 11th Chemistry | Organic Chemistry | E-Z System. [Link]

- Scribd. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1372452-79-3|(S)-Isochroman-4-ol|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]

- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 6. chemistryguru.com.sg [chemistryguru.com.sg]

- 7. Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 22. magritek.com [magritek.com]

Physical and chemical properties of isochroman-4-ol

An In-depth Technical Guide to Isochroman-4-ol: Properties, Reactivity, and Synthesis

Introduction

This compound, a heterocyclic alcohol, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. Its structure features a bicyclic system where a benzene ring is fused to a dihydropyran ring, with a hydroxyl group at the 4-position (C4) creating a chiral center.[1] This arrangement imparts a unique combination of aromatic and aliphatic characteristics, rendering it a versatile building block for the synthesis of more complex, biologically active compounds. The isochroman scaffold itself is a core component of numerous natural products and pharmacologically significant molecules, making the study of its derivatives, such as this compound, essential for professionals in drug development and chemical research.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, common synthetic pathways, and its applications.

Physical and Computational Properties

The fundamental physical and computed properties of this compound are crucial for its handling, characterization, and application in synthetic protocols. These properties dictate its solubility, stability, and potential for intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][5] |

| Molecular Weight | 150.17 g/mol | [1][5] |

| CAS Number | 20924-57-6 | [5][6][7] |

| IUPAC Name | 3,4-dihydro-1H-isochromen-4-ol | [8] |

| Appearance | Crystalline solid | |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [5] |

| LogP (octanol-water partition coeff.) | 1.2502 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

These computational metrics suggest that this compound possesses moderate polarity and a low degree of conformational flexibility, which are important considerations in designing reactions and predicting its behavior in biological systems. The presence of both a hydrogen bond donor (-OH) and acceptors (ether and hydroxyl oxygens) facilitates interactions with polar solvents and biological targets.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are outlined below.

-

Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3300-3500 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.[9] Additionally, a distinct C-O stretching vibration for the secondary alcohol will appear around 1050-1150 cm⁻¹ . The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching appears just below 3000 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly informative. The aromatic protons on the benzene ring typically appear as a multiplet in the δ 6.8-7.2 ppm range. The benzylic protons of the -CH₂O- group are expected around δ 4.7 ppm . The proton attached to the hydroxyl-bearing carbon (H4) would likely resonate around δ 4.5-5.0 ppm . The diastereotopic protons at C3 (-CH₂-) would appear as complex multiplets further upfield. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent-dependent.

-

¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons between δ 120-140 ppm . The carbon bearing the hydroxyl group (C4) is expected in the δ 60-70 ppm range, while the other aliphatic carbons (C1 and C3) will resonate at slightly different shifts within the aliphatic region.

-

-

Mass Spectrometry (MS) : In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z = 150.17 . Fragmentation patterns would likely involve the loss of water (H₂O) from the molecular ion, leading to a significant peak at m/z = 132.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its secondary alcohol and the stability of the isochroman ring system.

Oxidation

The secondary alcohol at the C4 position can be readily oxidized to the corresponding ketone, isochroman-4-one . This transformation is a cornerstone of isochroman chemistry, as isochroman-4-one is a common precursor for various derivatives.

-

Causality of Reagent Choice : The choice of oxidizing agent depends on the desired selectivity and reaction conditions.

-

Mild Reagents : Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are preferred for controlled oxidation to the ketone without over-oxidation or side reactions, especially in the presence of other sensitive functional groups.

-

Harsh Reagents : Stronger oxidants such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) can also effect the transformation but carry a higher risk of cleaving the ether linkage or other undesired reactions under forcing conditions.[10]

-

Caption: Oxidation of this compound to isochroman-4-one.

Esterification

The hydroxyl group undergoes standard esterification reactions with carboxylic acids (under acidic catalysis, e.g., Fisher esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine). This reaction is crucial for creating ester derivatives, which can act as prodrugs or intermediates for further functionalization.

Substitution and Elimination

The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which then allows for nucleophilic substitution reactions at the C4 position. Depending on the reaction conditions and the nature of the nucleophile/base, elimination to form an unsaturated isochromene derivative is also a possible competing pathway.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, isochroman-4-one.

-

Mechanism Insight : This transformation relies on the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of isochroman-4-one. The choice of reducing agent is critical for controlling the reaction.

-

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It is safe to handle and highly effective for reducing ketones without affecting other functional groups like esters or aromatic rings.

-

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent and must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether). While it will readily reduce the ketone, its high reactivity makes it less chemoselective and requires more stringent handling procedures. For the specific reduction of isochroman-4-one, NaBH₄ is generally the superior and safer choice.

-

Caption: Primary synthetic route to this compound.

Other advanced synthetic strategies can construct the isochroman ring system directly, such as the oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde.[11]

Experimental Protocol: Reduction of Isochroman-4-one

This protocol describes a self-validating system for the synthesis of this compound, where reaction progress can be easily monitored.

Objective: To synthesize this compound via the sodium borohydride reduction of isochroman-4-one.

Materials:

-

Isochroman-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve isochroman-4-one (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of ketone). Begin stirring the solution with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Rationale: The reduction is exothermic; cooling controls the reaction rate and prevents potential side reactions.

-

Addition of Reductant: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled, stirring solution in small portions over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and maintains a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

-

Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases and the pH is slightly acidic. Caution: Hydrogen gas is evolved.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x with EtOAc). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Rationale: Washing removes residual salts and water, aiding in the drying process.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford pure this compound.

Applications in Research and Drug Development

The this compound moiety is a valuable synthon due to its inherent chirality and the versatile reactivity of the hydroxyl group.

-

Chiral Building Block: As a chiral alcohol, (S)- and (R)-isochroman-4-ol are used as starting materials for the enantioselective synthesis of complex molecules.[1][12] The stereochemistry at C4 can direct the stereochemical outcome of subsequent reactions.

-

Scaffold for Bioactive Molecules: The isochroman framework is present in compounds with diverse biological activities, including antimicrobial and neuroprotective effects.[1] this compound serves as a key intermediate to access these more functionalized and potent analogues.

-

Intermediate in Natural Product Synthesis: The structural motif is found in a variety of natural products. Synthetic chemists utilize this compound and its derivatives to construct these complex natural targets, enabling further study of their biological functions.

Conclusion

This compound is more than a simple heterocyclic alcohol; it is a strategic intermediate in organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signatures, and versatile chemical reactivity make it an indispensable tool for researchers. The ability to easily synthesize it from isochroman-4-one and subsequently transform its hydroxyl group into a wide array of other functionalities underscores its importance. For scientists and professionals in drug development, a thorough understanding of this compound provides a gateway to synthesizing novel chemical entities with significant therapeutic potential.

References

- Gelin, M., et al. (2019). Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes. Bioorganic & Medicinal Chemistry, 27(12), 2616-2620.

- TBA, et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Chemical Biology.

- ShiJiaZhuang Smo Chemical Technology Co.,LTD. This compound.

- ResearchGate. (n.d.). Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde.

- National Center for Biotechnology Information. (n.d.). Isochromane. PubChem.

- Ammann, S. E., et al. (2016). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. Angewandte Chemie International Edition in English, 55(33), 9571-5.

- TBA. (n.d.). Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. PMC.

- National Institute of Standards and Technology. (n.d.). 4-methyl-isochroman,4a'. NIST WebBook.

- TBA, et al. (2024). DDQ-catalyzed oxidative α-allylation of isochromans under aerobic conditions. RSC Advances.

- ResearchGate. (n.d.). Green Oxidation of Isochromans to Isochromanones with Molecular Oxygen Catalyzed by A Tetranuclear Vanadium Cluster.

- CAS Common Chemistry. Isochroman.

- National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)this compound. PubChem.

- Chemsigma. This compound [20924-57-6].

- National Institute of Standards and Technology. (n.d.). Isochroman. NIST WebBook.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- N.A. (n.d.). INFRARED SPECTROSCOPY (IR).

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Leah4sci. (2016). Alcohol Oxidation Mechanism with H2CrO4, PCC and KMnO4. YouTube.

Sources

- 1. Buy (S)-Isochroman-4-ol [smolecule.com]

- 2. Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDQ-catalyzed oxidative α-allylation of isochromans under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. smochem.com [smochem.com]

- 7. This compound | 20924-57-6 [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1372452-79-3|(S)-Isochroman-4-ol|BLD Pharm [bldpharm.com]

A Guide to the Spectroscopic Characterization of Isochroman-4-ol

This technical guide provides an in-depth analysis of the spectroscopic data for isochroman-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a thorough interpretation of the spectral data to elucidate the molecular structure of this compound.

Introduction

This compound, with the molecular formula C₉H₁₀O₂, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring a fused benzene ring and a dihydropyran ring with a hydroxyl group, makes it a valuable chiral building block for the synthesis of various bioactive molecules. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving this compound. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and molecular properties.

This guide will provide a detailed examination of the expected spectroscopic data for this compound, offering insights into how each spectrum is interpreted to confirm the compound's identity and structure.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the isochroman ring system will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | H-5, H-6, H-7, H-8 (Aromatic) |

| ~4.80 | d | 1H | H-1 (ax) |

| ~4.65 | d | 1H | H-1 (eq) |

| ~4.75 | t | 1H | H-4 |

| ~4.20 | dd | 1H | H-3 (ax) |

| ~3.90 | dd | 1H | H-3 (eq) |

| ~2.50 | s | 1H | OH |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to appear as a complex multiplet in the range of δ 7.00-7.20 ppm. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern and the conformation of the dihydropyran ring.

-

Methylene Protons at C1 (H-1): The two protons at the C1 position are diastereotopic due to the chiral center at C4. They are expected to appear as two separate signals, likely doublets due to geminal coupling, around δ 4.65 and 4.80 ppm.

-

Methine Proton at C4 (H-4): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a triplet around δ 4.75 ppm, due to coupling with the adjacent methylene protons at C3.

-

Methylene Protons at C3 (H-3): The two protons at the C3 position are also diastereotopic and will likely appear as two distinct signals, each as a doublet of doublets, in the region of δ 3.90-4.20 ppm.

-

Hydroxyl Proton (OH): The hydroxyl proton will appear as a broad singlet around δ 2.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating at a frequency of 75-125 MHz. The sample preparation is identical. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-8a |

| ~133 | C-4a |

| ~128 | C-6 |

| ~127 | C-7 |

| ~126 | C-5 |

| ~125 | C-8 |

| ~68 | C-1 |

| ~65 | C-4 |

| ~63 | C-3 |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons are expected to resonate in the downfield region of the spectrum (δ 125-135 ppm). The two quaternary carbons (C-4a and C-8a) will likely have lower intensities compared to the protonated carbons.

-

Oxygenated Carbons: The carbon atom bonded to the ether oxygen (C-1) is expected to appear around δ 68 ppm. The carbon bearing the hydroxyl group (C-4) will be found at a similar chemical shift, around δ 65 ppm.

-

Aliphatic Carbon: The methylene carbon at the C3 position is expected to be the most upfield signal, appearing around δ 63 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of the this compound sample is placed on a salt plate (e.g., NaCl or KBr) as a thin film, or mixed with KBr powder and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-O stretch (ether and alcohol) |

Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a series of medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed as medium intensity bands just below 3000 cm⁻¹.

-

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorption bands in the fingerprint region, between 1250 and 1000 cm⁻¹, will correspond to the C-O stretching vibrations of the ether linkage and the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M - H₂O]⁺ |

| 121 | High | [M - CHO]⁺ |

| 104 | High | [C₈H₈]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 150, corresponding to the molecular weight of this compound (C₉H₁₀O₂).

-

Fragmentation Pattern:

-

A peak at m/z 132 would correspond to the loss of a water molecule (18 Da) from the molecular ion.

-

A prominent peak at m/z 121 is likely due to the loss of a formyl radical (CHO, 29 Da).

-

The base peak is often observed at m/z 104, which can be attributed to a retro-Diels-Alder fragmentation, a characteristic pathway for this type of heterocyclic system.

-

A peak at m/z 91 is characteristic of a benzyl or tropylium cation, a common fragment in compounds containing a benzyl group.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and related compounds, ensuring the integrity and accuracy of their scientific endeavors. The synergy of these analytical methods underscores their power in modern chemical research and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- National Institute of Standards and Technology (NIST).NIST Chemistry WebBook. [Link]

- Spectral Database for Organic Compounds (SDBS).National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem.

1H and 13C NMR spectral analysis of isochroman-4-ol derivatives

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isochroman-4-ol Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and natural product synthesis, necessitating robust analytical methods for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and stereochemical assignment of its derivatives. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of isochroman-4-ols, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind characteristic chemical shifts, the logic of coupling constant analysis for determining stereochemistry, and the application of 2D NMR techniques for complete spectral assignment.

Introduction: The Significance of Isochroman-4-ols and NMR

This compound derivatives are heterocyclic compounds that form the core of numerous biologically active molecules. Their synthesis often yields diastereomeric mixtures (cis and trans isomers), where each stereoisomer can exhibit profoundly different pharmacological activities.[1] Therefore, the ability to not only confirm the core structure but also to definitively assign the relative stereochemistry is critical for advancing drug discovery programs and understanding structure-activity relationships (SAR).

NMR spectroscopy provides an unparalleled, non-destructive window into the molecular structure at the atomic level. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular puzzle with high fidelity. This guide will deconstruct the NMR spectra of isochroman-4-ols, transforming raw spectral data into definitive structural knowledge.

Foundational NMR Concepts for this compound Analysis

A mastery of NMR interpretation is built on understanding a few core principles:

-

Chemical Shift (δ) : The position of a signal on the NMR spectrum (in ppm) is dictated by the electronic environment of the nucleus.[2] Electronegative atoms, such as the oxygen atoms in the isochroman ring, withdraw electron density, "deshielding" nearby nuclei and shifting their signals to a higher ppm value (downfield).[2][3]

-

Spin-Spin Coupling (J) : The interaction between non-equivalent nuclei on adjacent carbons causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J-value, in Hz), is dependent on the dihedral angle between the coupled protons, a principle governed by the Karplus relationship. This is the cornerstone of stereochemical assignment in cyclic systems.[4]

-

Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count.[5]

Decoding the ¹H NMR Spectrum of Isochroman-4-ols

The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule. The signals can be assigned to specific protons based on their chemical shift, multiplicity, and integration.

Characteristic Chemical Shift Regions

-

Aromatic Protons (H-5, H-6, H-7, H-8) : These protons typically resonate in the downfield region of δ 7.0–7.5 ppm . Their splitting patterns (e.g., doublets, triplets) depend on the substitution pattern of the benzene ring.

-

Benzylic Protons (H-1) : The two protons at the C-1 position are adjacent to both the aromatic ring and the ring oxygen. This dual deshielding effect places their signals around δ 4.5–5.0 ppm . They often appear as a pair of doublets (an "AB quartet") due to being diastereotopic.

-

Methylene Protons (H-3) : The C-3 protons are adjacent to the chiral center at C-4, making them diastereotopic. They are expected to appear as two distinct multiplets in the range of δ 3.8–4.3 ppm . Each signal is typically a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the H-4 proton.

-

Carbinol Proton (H-4) : This proton, attached to the same carbon as the hydroxyl group, is a key diagnostic signal. It typically appears around δ 4.8–5.2 ppm . Its multiplicity is critical for stereochemical assignment.

-

Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is highly variable (δ 1.5–5.0 ppm ) and depends on solvent, concentration, and temperature. The signal is often broad and will disappear upon shaking the sample with a drop of D₂O, a definitive method for its identification.

Stereochemical Assignment: The Power of Coupling Constants and NOE

The primary challenge in analyzing isochroman-4-ols is determining the relative stereochemistry of the substituent at C-4 (the hydroxyl group) with respect to other substituents. This is achieved by analyzing the coupling between H-4 and the adjacent H-3 protons.

-

Trans Isomer : In the trans isomer, the H-4 proton is typically axial. It has an axial-axial (large) and an axial-equatorial (small) coupling to the two H-3 protons. This results in a larger coupling constant, typically ³J ≈ 8–12 Hz .

-

Cis Isomer : In the cis isomer, the H-4 proton is typically equatorial. It has an equatorial-axial (small) and an equatorial-equatorial (small) coupling to the H-3 protons. This leads to smaller coupling constants, typically ³J ≈ 2–5 Hz .[4]

Nuclear Overhauser Effect (NOE) spectroscopy provides definitive confirmation of through-space proximity, solidifying the stereochemical assignment.[6]

-

For a trans isomer (axial H-4), irradiation of the H-4 signal would show a strong NOE correlation to the axial H-3 proton and the axial H-5 proton.

-

For a cis isomer (equatorial H-4), irradiation of the H-4 signal would show strong NOE correlations to the equatorial H-3 proton and the H-5 proton.

Caption: Key NOE correlations for stereochemical assignment.

Unraveling the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single sharp peak for each unique carbon environment.[7]

Characteristic ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic for the this compound core.

| Carbon Atom | Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic C | Benzene Ring | 115–140 |

| C-8a | Aromatic Quaternary (Ortho to O) | 130–135 |

| C-4a | Aromatic Quaternary | 125–130 |

| C-1 | Benzylic, O-CH₂-Ar | 68–75 |

| C-3 | Aliphatic, O-CH₂-CH | 65–70 |

| C-4 | Carbinol, CH-OH | 60–70 |

Note: These are typical values and can vary based on substituents and solvent.[8][9][10]

DEPT for Carbon Identification

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between carbon types:

-

DEPT-135 : CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

-

DEPT-90 : Only CH signals are observed.

This allows for the unambiguous assignment of the C-4 (CH, positive in DEPT-135, visible in DEPT-90) and C-3 (CH₂, negative in DEPT-135) signals.

Experimental Protocols: A Self-Validating Workflow

Scientific integrity demands a robust and reproducible experimental approach. The following protocol ensures high-quality data for reliable analysis.

Sample Preparation

-

Mass Measurement : Accurately weigh 5–10 mg of the this compound derivative.

-

Solvent Selection : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional) : If the solution is cloudy, filter it through a small plug of glass wool into the NMR tube to remove particulate matter.

A Logical Workflow for Spectral Acquisition and Analysis

The following workflow ensures a comprehensive and self-validating analysis, where data from one experiment informs the next.

Caption: A logical workflow for complete NMR-based structural elucidation.

-

2D Correlation Spectroscopy (COSY) : Identifies proton-proton (¹H-¹H) coupling networks. A cross-peak between two signals indicates they are coupled, essential for tracing the connectivity within the heterocyclic ring.

-

Heteronuclear Single Quantum Coherence (HSQC) : Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning carbon signals based on the already-assigned proton signals.

-

Heteronuclear Multiple Bond Correlation (HMBC) : Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, especially for connecting quaternary carbons to the rest of the molecule.

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) : As discussed, this is the definitive experiment for determining stereochemistry by identifying protons that are close in space.[6][11]

Conclusion

The NMR spectral analysis of this compound derivatives is a systematic process that moves from broad identification to fine stereochemical detail. By understanding the fundamental principles of chemical shifts and coupling constants and employing a logical workflow of 1D and 2D NMR experiments, researchers can achieve unambiguous structural and stereochemical assignments. This guide provides the foundational knowledge and practical strategies necessary to confidently characterize these important molecules, ensuring the scientific integrity and accelerating the progress of research and development projects.

References

- Supporting information for various organic synthesis papers containing NMR data.

- Bogdanov, M. G., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902-7. [Link]

- University of Calgary. NMR Chemical Shifts. [Link]

- Xu, J., et al. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. Bioorganic & Medicinal Chemistry, 27(13), 2764-2770. [Link]

- Leonori, D., et al. (2014). Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. Beilstein Journal of Organic Chemistry. [Link]

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

- Tarn, J. (2020). Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. eScholarship, University of California. [Link]

- Smith, S. G., & Goodman, J. M. (2010). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability. Journal of the American Chemical Society, 132(37), 12946-59. [Link]

- Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Portal. Isochroman synthesis. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

- The OChem Lounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. [Link]

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Cimino, P., et al. (2019). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 84(11), 7046-7053. [Link]

- Appiah-poku, G., et al. (2015). Rotamers or Diastereomers? An Overlooked NMR Solution. Organic Letters, 17(1), 114-117. [Link]

- UCI Media. (2011). Lecture 19.

Sources

- 1. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. magritek.com [magritek.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.pdx.edu [web.pdx.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Analysis of Isochroman-4-ol Stereoisomer Stability

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for determining the relative stability of cis- and trans-isochroman-4-ol stereoisomers using quantum chemical calculations. The methodologies detailed herein are grounded in established computational chemistry principles, offering a robust framework for researchers engaged in drug discovery and molecular design.

Scientific Rationale and Strategic Importance

The isochroman scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The orientation of substituents on the saturated heterocyclic ring can profoundly influence a molecule's three-dimensional shape, polarity, and ability to interact with biological targets. In the case of isochroman-4-ol, the relative orientation of the hydroxyl group at the C4 position gives rise to cis and trans diastereomers. Understanding the inherent thermodynamic stability of these isomers is critical for:

-

Predicting Dominant Conformations: The lowest energy conformer is the most likely to be populated at equilibrium, influencing the compound's overall properties.

-

Interpreting Experimental Data: Knowledge of the stable form aids in the interpretation of NMR spectra and crystal structure data.

-

Guiding Synthetic Strategies: Understanding the factors that govern stability can inform the design of stereoselective synthetic routes.

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the preferred 3D structure is fundamental to building accurate SAR models.

The stability of these isomers is primarily dictated by a delicate balance of non-covalent interactions, including steric hindrance and intramolecular hydrogen bonding.[1][2][3] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico tool to quantify these subtle energetic differences.[1][4]

Theoretical Foundation: The Quantum Chemical Approach

To accurately model the stability of this compound isomers, we will employ Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest.[5][6]

Choice of Functional: B3LYP and M06-2X

The selection of the exchange-correlation functional is a critical decision in any DFT study. For this analysis, we recommend a two-pronged approach:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It provides a robust and generally reliable description of molecular geometries and energies for a broad range of organic molecules.[5][7] Its extensive benchmarking provides a solid foundation for its application here.[5]

-

M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This high-nonlocality functional is particularly well-suited for systems where non-covalent interactions, such as dispersion and hydrogen bonding, are significant.[8] Given the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen in this compound, M06-2X is expected to provide a more refined energetic description.

The Pople Basis Set: 6-311+G(d,p)

The basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. For this application, the 6-311+G(d,p) basis set is recommended:

-

6-311G: A triple-zeta valence basis set, providing a more accurate description of the electron density compared to smaller double-zeta sets.

-

+: Diffuse functions are added for heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and the tails of wavefunctions, which are central to hydrogen bonding.[9]

-

G(d,p): Polarization functions are added to both heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These allow for the description of non-spherical electron distributions, which is essential for modeling the directional nature of chemical bonds and interactions.[9][10]

Solvation Effects: The Polarizable Continuum Model (PCM)

Biological interactions and many chemical reactions occur in solution. To mimic this environment, an implicit solvation model is necessary. The Polarizable Continuum Model (PCM) is a computationally efficient and widely used method. It treats the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field. This accounts for the bulk electrostatic effects of the solvent, which can influence conformational preferences.[11] For this study, water will be used as the solvent to simulate a polar, protic environment relevant to many biological systems.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the complete computational procedure for determining the relative stability of cis- and trans-isochroman-4-ol. This workflow is designed to be executed using a quantum chemistry software package such as Gaussian.[9][12]

Step 1: Initial Structure Generation

-

Construct 3D models of both cis- and trans-isochroman-4-ol using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

-

For the cis isomer, the hydroxyl group and the hydrogen at C4 are on the same side of the dihydropyran ring.

-

For the trans isomer, the hydroxyl group and the hydrogen at C4 are on opposite sides of the ring.

-

Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate reasonable starting structures.

Step 2: Gas-Phase Geometry Optimization

-

Objective: To find the lowest energy conformation of each isomer in the gas phase.

-

Procedure:

-

Submit the initial structures to the quantum chemistry software.

-

Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

-

The optimization algorithm will systematically adjust the molecular geometry to find a stationary point on the potential energy surface.

-

Repeat the optimization using the M06-2X functional with the same basis set.

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Procedure:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p)).

-

Verification: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

-

The output will provide the ZPVE, as well as thermal corrections to enthalpy and Gibbs free energy.

-

Step 4: Solvated Single-Point Energy Calculation

-

Objective: To calculate the energy of the optimized gas-phase structures in a solvated environment.

-

Procedure:

-

Using the optimized gas-phase geometries, perform a single-point energy calculation.

-

Employ the PCM model with water as the solvent.

-

This calculation should be performed for both isomers at both levels of theory.

-

Step 5: Data Analysis and Stability Determination

-

Objective: To compare the energies of the cis and trans isomers and determine the more stable form.

-

Procedure:

-

Extract the electronic energies (E), the Gibbs free energies (G) from the gas-phase frequency calculations, and the solvated energies (E_solv).

-

Calculate the relative energies (ΔE and ΔG) for each level of theory:

-

ΔE = E_trans - E_cis

-

ΔG = G_trans - G_cis

-

-

A negative value indicates that the trans isomer is more stable, while a positive value indicates the cis isomer is more stable.

-

Compare the gas-phase and solvated energy differences to understand the influence of the solvent on stability.

-

Caption: Key interactions governing isomer stability.

Conclusion

This guide provides a comprehensive and technically sound protocol for the quantum chemical investigation of this compound stereoisomer stability. By employing DFT with appropriate functionals and basis sets, researchers can gain valuable, quantitative insights into the factors governing molecular conformation. The anticipated greater stability of the cis isomer, driven by intramolecular hydrogen bonding, highlights the importance of considering subtle non-covalent interactions in molecular design and drug development. The rigorous application of this computational workflow can significantly enhance the understanding of structure-property relationships and guide the synthesis of targeted, conformationally defined molecules.

References

- Google. (n.d.). Current time in Edmonton, CA.

- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoret. Chem. Acc., 120, 215–241.

- Afzal, A., & Armstrong, D. (2024). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. ChemPlusChem, 89(8), e202400055.

- Frisch, M. J., et al. (2009). Gaussian 09, Revision D.01. Gaussian, Inc., Wallingford CT.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. PubMed.

- Pérez, C., et al. (2021). Stepwise Hydration Reveals Conformational Switching in Chiral Prolinol. Journal of the American Chemical Society, 143(49), 20732–20740.

- Humphrey, S. S., et al. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(4), 439-465.

- Fokialakis, A., et al. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design, 37, 467–492.

- OBC. (2016). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry.

- Humphrey, S. S., et al. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(4), 439-465.

- Parra, R. D., & Chen, X. (1999). Hydrogen bonding and cooperative effects in mixed dimers and trimers of methanol and trifluoromethanol: An ab initio study.

- Molecules. (2021). Intramolecular Hydrogen Bonding 2021. PMC.

- Reva, I., & Fausto, R. (2008). Conformational and structural analysis of 2-allyl-1,2-benzisothiazol-3(2H)

- Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of P-Xylene. European Journal of Chemistry, 13(3), 224-229.

- Roberts, J. D., et al. (2001). Quantum-mechanical calculations of the stabilities of fluxional isomers of C4H7+ in solution. PMC.

- Gauch, M., et al. (2024). Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR. ChemRxiv.

- Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?.

- MDPI. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview.

- OUCI. (2022). Conformational stability, quantum computational (DFT), vibrational, electronic and non-covalent interactions (QTAIM, RDG and IGM) of antibacterial compound N-(1-naphthyl)ethylenediamine dihydrochloride.

- ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.

- MDPI. (2016).

- ResearchGate. (2022).

- MDPI. (2023). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties.

- NC State University Libraries. (n.d.). 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry.

- ResearchGate. (2021).

- Howell, S. (2019). Algorithm increases certainty of stereochemical assignments in flexible molecules. Chemistry World.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantum-mechanical calculations of the stabilities of fluxional isomers of C4H[image] in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

The Isochroman-4-ol Scaffold: A Technical Guide to Synthesis and Characterization for Drug Discovery

Abstract

The isochroman scaffold is a privileged structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Specifically, isochroman-4-ol and its analogs represent a critical class of intermediates and target molecules in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound analogs, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible approach to the design and execution of synthetic and analytical protocols.

Introduction: The Significance of the this compound Core

The 3,4-dihydro-1H-isochromen-4-ol, or this compound, framework is a key building block in the synthesis of complex molecules with significant therapeutic potential.[5][6] Its inherent structural features, including a chiral center at the C4 position, offer opportunities for the development of stereoselective compounds with enhanced biological specificity. The hydroxyl group at the C4 position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

The isochroman moiety itself is a recognized heterocyclic scaffold in drug discovery, with derivatives demonstrating a broad spectrum of therapeutic applications.[3] Medicinal chemists have successfully synthesized isochroman-based candidates targeting the central nervous system (CNS), as well as those with antioxidant, antimicrobial, antihypertensive, and antitumor activities.[4] This guide will delve into the practical aspects of synthesizing and characterizing these valuable compounds, providing a foundation for their application in drug discovery programs.

Synthetic Strategies for this compound Analogs

The construction of the this compound core can be achieved through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern on both the aromatic ring and the dihydropyran moiety, as well as the stereochemical outcome at the C4 position.

Oxa-Pictet-Spengler Cyclization: A Cornerstone Approach

The oxa-Pictet-Spengler reaction is a powerful and direct method for the synthesis of isochromans.[7][8] This acid-catalyzed reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone.

Causality of Experimental Choices:

-

Catalyst: While various Brønsted and Lewis acids can be employed, iron(II) triflate (Fe(OTf)₂) has emerged as a highly efficient and environmentally benign catalyst for this transformation.[9] Its use allows for mild reaction conditions and often leads to high yields. Bismuth triflate (Bi(OTf)₃) is another effective catalyst, offering low toxicity and ease of handling.[8]

-

Solvent: The choice of solvent is critical. Hexafluoroisopropanol (HFIP) has been shown to significantly expand the scope and accelerate the rate of the reaction, even allowing for the use of epoxides as aldehyde surrogates.[7] Toluene is also a commonly used solvent, particularly in iron-catalyzed reactions.[9]

-

Substrate Scope: The electronic nature of the β-arylethanol plays a significant role. Electron-rich derivatives generally react more readily.[9] The choice of the carbonyl component dictates the substitution at the C1 position of the resulting isochroman.

Experimental Protocol: Iron-Catalyzed Oxa-Pictet-Spengler Cyclization

-

To a solution of the β-arylethanol (1.0 equiv) in toluene (0.2 M), add the aldehyde or ketone (1.2 equiv).

-

Add Fe(OTf)₂ (1 mol%) to the mixture.

-

Stir the reaction mixture at 70 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isochroman.

Caption: Oxa-Pictet-Spengler Cyclization Workflow.

Asymmetric Synthesis: Accessing Chiral Isochroman-4-ols

The development of enantioselective methods for the synthesis of this compound analogs is of paramount importance for their application in drug discovery, as stereochemistry often dictates biological activity.

2.2.1. Organocatalytic Intramolecular Reactions

A highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones, which can serve as precursors to chiral isochroman-4-ols.[10][11] This approach utilizes a secondary amine catalyst to achieve excellent yields and stereoselectivities.[10]

2.2.2. Metal-Catalyzed Asymmetric Cascade Reactions

A bimetallic relay catalytic system, combining a rhodium(II) complex and a chiral N,N'-dioxide-metal complex, has been successfully employed in an asymmetric cascade O-H insertion/aldol cyclization to produce optically active isochromanone derivatives.[12] These lactones can be subsequently reduced to the corresponding isochroman-4-ols.

2.2.3. Biomimetic Asymmetric Hetero-Diels-Alder Reaction

Inspired by biosynthetic pathways, a biomimetic asymmetric hetero-Diels-Alder reaction has been developed to construct tetracyclic isochroman frameworks.[13] This method utilizes a Au(I)/chiral Sc(III) bimetallic catalytic system to generate isochromene and ortho-quinonemethide in situ, which then undergo a stereoselective cycloaddition.[13]

Characterization of this compound Analogs

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound analogs. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key diagnostic signals include the chemical shifts and coupling constants of the protons on the dihydropyran ring, which provide information about their relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. Chiral HPLC is crucial for determining the enantiomeric excess (ee) of asymmetrically synthesized analogs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analogs, GC-MS can provide information on both purity and molecular weight.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic protons (C1-H), and protons on the dihydropyran ring (C3-H, C4-H). The chemical shift and multiplicity of C4-H are indicative of its environment. |

| ¹³C NMR | Resonances for aromatic carbons, the benzylic carbon (C1), the carbon bearing the hydroxyl group (C4), and the other aliphatic carbon (C3). |

| IR (cm⁻¹) | Broad absorption around 3400 cm⁻¹ (O-H stretch), and absorptions in the 1250-1050 cm⁻¹ region (C-O stretch). |

| HRMS | Observed m/z value consistent with the calculated molecular formula (C₉H₁₀O₂).[6] |

Caption: Experimental Workflow for Synthesis and Characterization.

Future Directions and Applications

The synthetic methodologies and characterization techniques outlined in this guide provide a robust framework for the development of novel this compound analogs. Future research in this area will likely focus on:

-

The development of more efficient and stereoselective catalytic systems.

-

The expansion of the substrate scope to access a wider diversity of analogs.

-

The application of these compounds in high-throughput screening campaigns to identify new drug leads.

-

The elucidation of the mechanism of action of biologically active this compound derivatives.

The continued exploration of the this compound scaffold holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- Research progress in biological activities of isochroman derivatives. (2021). European Journal of Medicinal Chemistry, 213, 113073.

- Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. (n.d.).

- Research progress in biological activities of isochroman deriv

- Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. (n.d.).

- Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023).

- Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candid

- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (n.d.). PubMed.

- Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. (2016).

- Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman. (2021).

- This compound | 20924-57-6. (n.d.). J&K Scientific LLC.

- Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. (n.d.). Organic Chemistry Portal.

- Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde. (n.d.).

- 20924-57-6 | this compound. (n.d.). ChemScene.

- Asymmetric synthesis of 4,8-dihydroxyisochroman-1-one polyketide metabolites using chiral hypervalent iodine(III). (2012). PubMed.

- The Oxa-Pictet—Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. (n.d.).

- Synthesis of isochromans via Fe(OTf)

- Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis. (n.d.).

- Examples of natural products and synthetic bioactive molecules bearing the isochroman core. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]